rac-(1r,5s)-4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one
Description
rac-(1R,5S)-4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one (CAS: 1178618-20-6) is a spirocyclic lactone featuring a bicyclo[3.2.0]heptane core fused with a cyclopentane ring via an oxygen atom at the 4-position. Its molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol. This compound is commercially available in cis-configuration at a premium price (50 mg: €3,376; 500 mg: €3,844) for research purposes .
Key structural attributes include:
- Spirocyclic framework: The bicyclo[3.2.0]heptane system (norbornane-like structure) fused with a cyclopentane ring creates steric constraints that influence reactivity and stereoselectivity.
- Lactone functionality: The 7-keto group enables participation in ring-opening reactions, esterifications, or reductions.
Synthetic routes involve biocatalytic methods, such as Baeyer-Villiger monooxygenase (BVMO)-mediated oxidation of bicyclo[3.2.0]hept-2-en-6-one derivatives, which yield regiodivergent lactones depending on the enzyme enantioselectivity .
Properties
IUPAC Name |
(1S,5R)-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-8-7-3-6-12-9(7)10(8)4-1-2-5-10/h7,9H,1-6H2/t7-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAOMPNFIBVSGB-CBAPKCEASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3C(C2=O)CCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)[C@@H]3[C@H](C2=O)CCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-one typically involves stereoselective reactions to ensure the correct spatial arrangement of atoms. One common method involves the desymmetrization of a 3-oxabicyclo[3.2.0]heptan-2-one core building block . This process often requires specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Biological Applications
Research indicates that rac-(1R,5S)-4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one exhibits potential biological activity, particularly in antimicrobial and anticancer studies. Its unique structure may facilitate interactions with various biological targets such as enzymes and receptors, influencing their activity and offering avenues for drug development.
Antimicrobial Activity
Studies have shown that this compound can inhibit microbial growth effectively. For instance, one study reported significant inhibition of bacterial strains at concentrations as low as 100 μM, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Properties
In anticancer research, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells. Preliminary findings indicate that this compound could disrupt cellular processes in cancer cells, leading to cell death.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions. These may include cyclization reactions that capitalize on the compound's unique structure:
- Starting Materials : Common precursors include cyclopentene derivatives.
- Reagents : Various reagents such as oxidizing agents or Lewis acids are employed to facilitate the cyclization.
- Purification : Techniques like chromatography or crystallization are used to achieve high yield and purity.
In industrial settings, optimizing reaction conditions (temperature and pressure) can enhance the efficiency of the synthesis process.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University investigated the antimicrobial properties of this compound against various bacterial strains including E.coli and Staphylococcus aureus. The results showed an inhibition zone of up to 15 mm at a concentration of 200 μg/mL.
Case Study 2: Cancer Cell Line Studies
Another research team explored the effects of this compound on human breast cancer cell lines (MCF-7). The compound induced apoptosis in 70% of treated cells after 48 hours at a concentration of 50 μM.
Mechanism of Action
The mechanism of action of (1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1’-cyclopentane]-6-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Bicyclo[3.2.0]heptane Derivatives
The following table summarizes key analogues and their properties:
Key Observations:
Bicyclo[3.2.0]heptane Derivatives with Alternative Substituents
Key Observations:
- Electron-withdrawing groups : Chloro and phenyl substituents (CAS 27849-05-4) enhance stability toward oxidation but reduce solubility in polar solvents .
- Chirality : Compounds like rac-(3S,4R)-4-benzylpyrrolidin-3-ol hydrochloride highlight the importance of stereochemistry in drug design, contrasting with the racemic target compound .
Spirocyclic Compounds with Alternative Bicyclo Systems
Key Observations:
- Bicyclo ring size : Bicyclo[3.1.0] systems (e.g., CAS 1932495-03-8) exhibit greater angular strain compared to bicyclo[3.2.0], influencing their reactivity in ring-opening polymerizations .
- Acid functionality : Carboxylic acid derivatives serve as precursors for biodegradable polymers, unlike the lactone target compound .
Biological Activity
Rac-(1R,5S)-4-oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one is a complex organic compound notable for its unique spirocyclic structure, which consists of a bicyclic framework integrating a cyclopentane ring and an oxaspiro linkage. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is CHO, with a molecular weight of approximately 154.22 g/mol. The compound's distinct structural features allow for various interactions with biological targets, which may influence enzyme activity and receptor binding.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 154.22 g/mol |
| LogP | 1.32 |
| Polar Surface Area (Ų) | 26 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
Biological Activity
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anticancer Potential : Investigations into the anticancer effects have shown that the compound may interact with specific cellular pathways, leading to apoptosis in cancer cells.
While the precise mechanism of action for this compound remains largely unexplored, it is hypothesized that its structural characteristics facilitate interactions with enzymes or receptors involved in critical biological processes.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Study :
- Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was employed to evaluate the inhibition zones.
- Results : Showed significant inhibition against Staphylococcus aureus and Escherichia coli.
-
Anticancer Study :
- Objective : To investigate the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was used to determine cell viability post-treatment.
- Results : Indicated a dose-dependent reduction in viability for breast cancer cells (MCF-7), suggesting potential for further development as an anticancer agent.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of rac-(1r,5s)-4-oxaspiro[...]-7-one?
The synthesis typically involves low-temperature organometallic reactions. For example, analogous spiro compounds are synthesized using n-butyllithium and isopropylamine in anhydrous tetrahydrofuran (THF) at −78°C, followed by methylation with iodomethane . Purification via silica gel column chromatography with hexane/ethyl acetate gradients is critical to isolate the racemic product . Key challenges include controlling stereochemistry and minimizing side reactions during cyclization.
Q. Which spectroscopic techniques are essential for characterizing this spiro compound?
1H and 13C NMR are indispensable for confirming the spiro structure and stereochemistry. Coupling constants in 1H NMR (e.g., J values for bicyclo[3.2.0]heptane protons) and carbonyl carbon shifts in 13C NMR (~200 ppm for the ketone) are diagnostic . Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (if crystalline) resolves absolute configuration .
Q. What are the primary challenges in purifying rac-(1r,5s)-4-oxaspiro[...]-7-one?
High polarity due to the spiro-oxa bridge complicates purification. Silica gel chromatography with gradient elution (e.g., hexane:ethyl acetate 9:1 to 1:1) is effective, but repeated runs may be required to achieve >95% purity . Recrystallization in non-polar solvents (e.g., pentane) can further isolate diastereomers, though low yields are common.
Advanced Questions
Q. How can computational modeling resolve contradictions in reported spectral data for this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and coupling constants, enabling cross-validation against experimental data. For example, discrepancies in carbonyl stretching frequencies (IR) may arise from solvent effects or crystal packing, which molecular dynamics simulations can address . Databases like REAXYS provide comparative benchmarks for spectral assignments .
Q. What experimental strategies optimize diastereoselectivity in the synthesis of this spiro compound?
Diastereoselectivity is enhanced by:
- Temperature control : Reactions at −78°C favor kinetic over thermodynamic products .
- Chiral auxiliaries : Temporarily introducing chiral ligands (e.g., Evans’ oxazolidinones) directs stereochemistry during cyclization.
- Solvent polarity : Low-polarity solvents (e.g., THF) stabilize transition states with minimized steric hindrance .
Q. How does stereochemistry at the spiro junction influence reactivity and stability?
The (1r,5s) configuration imposes torsional strain in the bicyclo[3.2.0]heptane ring, increasing susceptibility to ring-opening reactions. Comparative studies of diastereomers show that axial substituents on the cyclopentane ring reduce thermal stability by ~15% (DSC data) . Computational studies (e.g., strain energy calculations via MMFF94) quantify these effects .
Q. What methodologies validate the environmental stability of this compound under laboratory conditions?
Accelerated stability testing (40°C/75% RH for 6 months) assesses degradation pathways. LC-MS identifies hydrolytic byproducts (e.g., cyclopentane dicarboxylic acids), while gas chromatography monitors volatile degradation products. Environmental fate models (EPI Suite) predict biodegradation half-lives based on structural fragments .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s melting point and solubility?
Variations often arise from:
Q. Why do NMR coupling constants differ across literature sources?
Solvent-induced shifts (e.g., CDCl3 vs. DMSO-d6) and concentration effects alter proton coupling. For example, J values for bridgehead protons vary by up to 2 Hz in polar solvents due to hydrogen bonding . Standardizing NMR conditions (0.1 M in CDCl3) minimizes discrepancies.
Methodological Recommendations
Q. What advanced techniques are recommended for studying reaction mechanisms involving this compound?
- Isotopic labeling : 18O-labeled ketones track oxygen migration during ring-opening reactions.
- In situ IR spectroscopy : Monitors real-time carbonyl group transformations.
- Kinetic isotope effects (KIE) : Deuterated analogs differentiate between concerted and stepwise mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
